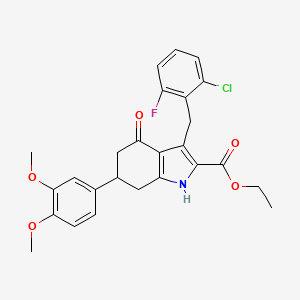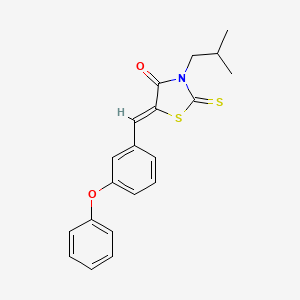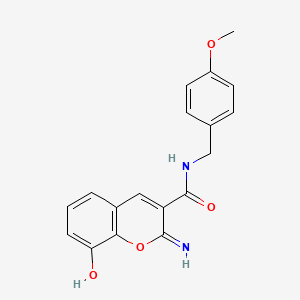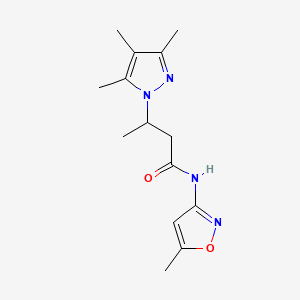
5-bromo-2-isopropoxybenzamide
Overview
Description
5-bromo-2-isopropoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BIBX1382 and is a selective antagonist of epidermal growth factor receptor (EGFR).
Mechanism of Action
The mechanism of action of 5-bromo-2-isopropoxybenzamide involves its selective binding to the EGFR and blocking its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration. The inhibition of EGFR activity also leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-2-isopropoxybenzamide in lab experiments is its specificity towards EGFR, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-bromo-2-isopropoxybenzamide. One potential direction is to study its potential applications in combination therapy with other anti-cancer drugs. Another direction is to investigate its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the mechanisms underlying the anti-inflammatory effects of this compound.
Scientific Research Applications
5-bromo-2-isopropoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to inhibit the growth of cancer cells by blocking the activity of EGFR, which is overexpressed in many types of cancer. This compound has also been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
5-bromo-2-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRBYSYMMZOUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-[({[1-(4-tert-butylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4845629.png)
![N-ethyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4845639.png)


![2-{3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4845655.png)
![methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate](/img/structure/B4845676.png)
![2-[({4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4845678.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4845692.png)
![N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4845694.png)


![N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B4845717.png)
